molecular formula C11H11F2NO B13518918 1-Benzoyl-3,3-difluoropyrrolidine

1-Benzoyl-3,3-difluoropyrrolidine

Cat. No.: B13518918
M. Wt: 211.21 g/mol
InChI Key: YJCLGNZAUQDTLI-UHFFFAOYSA-N
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Description

1-Benzoyl-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative The incorporation of fluorine atoms into the pyrrolidine ring enhances the compound’s chemical stability and biological activity

Preparation Methods

The synthesis of 1-Benzoyl-3,3-difluoropyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3-difluoropyrrolidine.

    Benzoylation: The 3,3-difluoropyrrolidine is then subjected to benzoylation using benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.

    Purification: The resulting product is purified using column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

1-Benzoyl-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield 3,3-difluoropyrrolidine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed .

Scientific Research Applications

1-Benzoyl-3,3-difluoropyrrolidine has several scientific research applications:

The compound’s unique properties make it valuable for exploring new therapeutic agents and understanding the role of fluorine in drug design .

Mechanism of Action

The mechanism of action of 1-Benzoyl-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and stability. This leads to improved pharmacokinetic properties and biological activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .

Comparison with Similar Compounds

1-Benzoyl-3,3-difluoropyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:

The presence of the benzoyl group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-phenylmethanone

InChI

InChI=1S/C11H11F2NO/c12-11(13)6-7-14(8-11)10(15)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

YJCLGNZAUQDTLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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